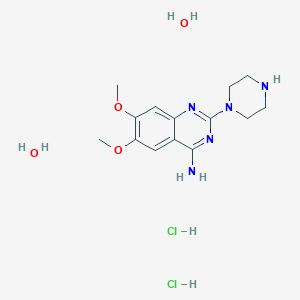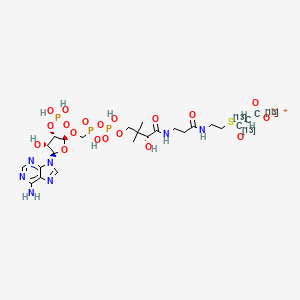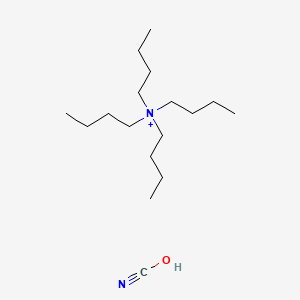
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol typically involves the protection of the hydroxyl groups of L-threitol followed by the introduction of 4-chlorobenzyl groups. One common method involves the use of 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as an intermediate in the synthesis of pharmaceutical agents and has been studied for its potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of coatings, adhesives, and other polymeric materials .
Mecanismo De Acción
The mechanism of action of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the presence of the 4-chlorobenzyl groups plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
4-Chlorobenzyl chloride: Used in the synthesis of various benzyl derivatives.
4-Chlorobenzyl alcohol: A precursor for the synthesis of esters and other derivatives.
4-Chlorobenzaldehyde: Used in the synthesis of aromatic compounds.
Uniqueness: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H20Cl2O4 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(2S,3S)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m0/s1 |
Clave InChI |
MBGYQXOSGYFFSY-ROUUACIJSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC[C@@H]([C@H](COCC2=CC=C(C=C2)Cl)O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)










![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
